Lenvatinib Impurity g
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Overview
Description
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide is a quinoline derivative known for its potential therapeutic applications. This compound’s unique structure allows for diverse chemical interactions, making it suitable for studying various biological processes and developing innovative drug therapies.
Mechanism of Action
Target of Action
Lenvatinib Impurity G, also known as “4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide” or “4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide”, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4), fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4, the platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET . These targets play a central role in the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation, and in pathogenic angiogenesis, tumor growth, and cancer progression .
Mode of Action
Lenvatinib inhibits the kinase activities of its targets, thereby blocking the receptors required for tumor growth and blood vessel development . This inhibition suppresses angiogenesis, inhibits tumor cell proliferation, promotes apoptosis, and modulates the immune response .
Biochemical Pathways
The inhibition of the aforementioned targets affects several biochemical pathways. For instance, the inhibition of VEGFR2 and FGFR1 receptors and their downstream signaling pathways can lead to resistance . Silence of DUSP9 and NF1 prompts activation of MAPK/ERK and PI3K/AKT signaling to inhibit FOXO3, forcing hepatocellular carcinoma (HCC) to develop lenvatinib resistance .
Pharmacokinetics
Following oral administration, lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . The clinical pharmacokinetic profile for lenvatinib is predictable, with a dose-independent absorption and elimination profile that supports once-daily administration . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of the kinase activities of its targets results in the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . With the gradual increase in lenvatinib application, the inevitable progression of resistance to lenvatinib is becoming more prevalent .
Action Environment
There have been no reports of clinically relevant effects on exposure to lenvatinib because of mild or moderate renal or hepatic impairment or drug interactions . The inhibition effect of lenvatinib on yrdc could aggravate lenvatinib resistance in hcc cells .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Lenvatinib, a closely related compound, can inhibit the kinase activity of the vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . The interactions of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide with these and other biomolecules are likely to be of a similar nature.
Cellular Effects
The effects of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Lenvatinib has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response .
Molecular Mechanism
The mechanism of action of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Lenvatinib, a related compound, is known to inhibit the kinase activity of VEGF receptors, thereby affecting multiple signaling pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, Lenvatinib has been reported to have manageable safety and is currently approved as an effective first-line therapy .
Dosage Effects in Animal Models
The effects of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, Lenvatinib has demonstrated a significant improvement of progression-free survival in advanced hepatocellular carcinoma (HCC) .
Metabolic Pathways
4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, Lenvatinib is known to be metabolized by CYP3A and aldehyde oxidase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, Lenvatinib is known to be eliminated by excretion in bile and by means of both the liver and the kidneys .
Subcellular Localization
The subcellular localization of 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide and any effects on its activity or function are of interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
The preparation of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide involves several synthetic routes. One common method includes the reaction of 4-(cyclopropylcarbamoylamino)phenol with 7-methoxyquinoline-6-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quinoline derivatives and their reactivity.
Biology: Researchers use this compound to investigate its interactions with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer drugs.
Industry: This compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide is often compared with other quinoline derivatives, such as:
Lenvatinib: Known for its anti-cancer properties, particularly in treating thyroid cancer.
Sorafenib: Another kinase inhibitor used in cancer therapy, particularly for liver and kidney cancers.
The uniqueness of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide lies in its specific inhibition profile and its potential for developing targeted therapies .
Properties
IUPAC Name |
4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISVMLKCDTQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.